molecular formula C8H7F2NO2S B2779137 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411270-37-4

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No.: B2779137
CAS No.: 2411270-37-4
M. Wt: 219.21
InChI Key: OBPSWGCPCSJFGA-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H7F2NO2S It is a derivative of isoindole, a heterocyclic compound that contains a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of 4-fluoroisoindoline with sulfonyl fluoride. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroisoindoline: A precursor in the synthesis of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride.

    Sulfonyl Fluorides: A class of compounds with similar reactivity and applications.

    Isoindole Derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to the presence of both the fluoro and sulfonyl fluoride groups, which confer specific reactivity and potential biological activities

Properties

IUPAC Name

4-fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2S/c9-8-3-1-2-6-4-11(5-7(6)8)14(10,12)13/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPSWGCPCSJFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)F)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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